

# Vinyl Isocyanate: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: Vinyl isocyanate

Cat. No.: B1607408

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CAS Number: 3555-94-0

This technical guide provides an in-depth overview of **vinyl isocyanate**, a versatile bifunctional monomer with significant applications in organic synthesis and polymer chemistry. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its properties, synthesis, and reactivity, supported by experimental protocols and data visualizations.

## Chemical and Physical Properties

**Vinyl isocyanate** (ethenyl isocyanate) is a highly reactive liquid characterized by the presence of both a vinyl group and an isocyanate group. These functionalities allow it to participate in a wide range of chemical transformations, making it a valuable building block for the synthesis of complex molecules and polymers.

## General Properties

The fundamental properties of **vinyl isocyanate** are summarized in the table below.

Property	Value	Reference(s)
CAS Number	3555-94-0	[1]
Molecular Formula	C <sub>3</sub> H <sub>3</sub> NO	[1]
Molecular Weight	69.06 g/mol	[1]
Appearance	Liquid	
Storage Temperature	2 - 8 °C	

## Physical Properties

Key physical properties of **vinyl isocyanate** are detailed in the following table.

Property	Value	Reference(s)
Boiling Point	39-40 °C	
Density	0.938 g/mL at 25 °C	
Flash Point	4 °C	
Refractive Index (n <sup>20</sup> /D)	1.4190	

## Spectroscopic Data

While a dedicated full spectrum for **vinyl isocyanate** is not readily available in public databases, the expected spectroscopic features can be predicted based on the known chemical shifts and absorption frequencies of its constituent functional groups.

Spectroscopy	Functional Group	Expected Chemical Shift / Absorption	Reference(s)
<sup>1</sup> H NMR	Vinyl Protons (=CH <sub>2</sub> )	~4.5 - 7.0 ppm	[2][3]
Vinyl Proton (-CH=)	~4.5 - 7.0 ppm	[2][3]	
<sup>13</sup> C NMR	Vinyl Carbons (C=C)	~115 - 140 ppm	[4][5]
Isocyanate Carbon (N=C=O)	~115 - 135 ppm	[6]	
FTIR	Isocyanate (-N=C=O) Stretch	~2275 - 2250 cm <sup>-1</sup> (strong, characteristic)	[7][8][9]

## Synthesis of Vinyl Isocyanate

**Vinyl isocyanate** can be synthesized through several methods, with the Curtius rearrangement of an  $\alpha,\beta$ -unsaturated acyl azide being a common and effective approach.[10]

## Experimental Protocol: Synthesis via Curtius Rearrangement

This protocol describes a general procedure for the synthesis of isocyanates from carboxylic acids via an acyl azide intermediate, which can be adapted for the preparation of **vinyl isocyanate** from acrylic acid or its derivatives.[10][11][12]

Materials:

- $\alpha,\beta$ -Unsaturated carboxylic acid (e.g., acrylic acid derivative)
- Sodium azide (NaN<sub>3</sub>)
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)
- Zinc triflate (Zn(OTf)<sub>2</sub>) (catalyst)
- Tetrahydrofuran (THF), anhydrous

- 10% aqueous solution of  $\text{NaNO}_2$

Procedure:

- To a dry reaction flask under an inert atmosphere (e.g., argon), add the  $\alpha,\beta$ -unsaturated carboxylic acid, sodium azide (1.5 equivalents), and zinc triflate (0.02 equivalents).
- Add anhydrous THF to the flask.
- Heat the mixture to 40 °C in an oil bath.
- Once the internal temperature reaches 40 °C, add di-tert-butyl dicarbonate (1.1 equivalents).
- Stir the reaction mixture at 40 °C and monitor the reaction progress by a suitable analytical method (e.g., GC or TLC) until the starting material is consumed. The acyl azide forms in situ and undergoes rearrangement to the isocyanate.
- Upon completion, cool the reaction mixture to room temperature.
- Carefully quench the reaction by adding a 10% aqueous solution of  $\text{NaNO}_2$ .
- Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude **vinyl isocyanate**.
- Further purification can be achieved by distillation under reduced pressure.

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